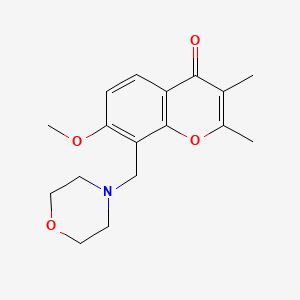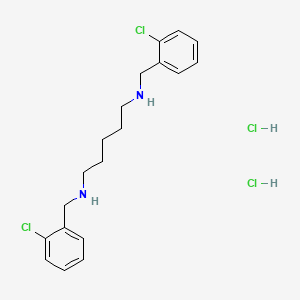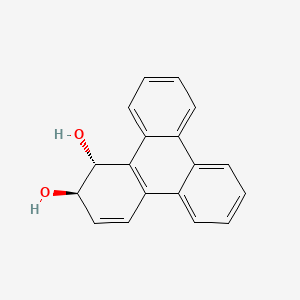
1,2-Triphenylenediol, 1,2-dihydro-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two hydroxyl groups attached to a triphenylene backbone, making it a diol. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol typically involves the reduction of triphenylene derivatives. One common method includes the catalytic hydrogenation of triphenylene-1,2-dione using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods
On an industrial scale, the production of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol can be achieved through a similar catalytic hydrogenation process. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reaction. The choice of catalyst and reaction conditions is optimized to ensure high enantioselectivity and purity of the final product.
化学反应分析
Types of Reactions
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylene-1,2-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the diol can lead to the formation of triphenylene, especially under strong reducing conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Triphenylene-1,2-dione.
Reduction: Triphenylene.
Substitution: Various substituted triphenylene derivatives depending on the reagents used.
科学研究应用
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
作用机制
The mechanism by which (1R,2R)-1,2-dihydrotriphenylene-1,2-diol exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In asymmetric catalysis, the chiral centers of the compound play a crucial role in inducing enantioselectivity in reactions.
相似化合物的比较
Similar Compounds
(1S,2S)-1,2-dihydrotriphenylene-1,2-diol: The enantiomer of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol with similar chemical properties but different biological activities.
Triphenylene-1,2-dione: The oxidized form of the diol, used in different chemical reactions and applications.
Triphenylene: The fully reduced form, with distinct chemical and physical properties.
Uniqueness
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand and its potential biological activity make it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
110835-84-2 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
InChI 键 |
BSKBIHOSMNFDAS-AEFFLSMTSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C3=C([C@H]([C@@H](C=C3)O)O)C4=CC=CC=C24 |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


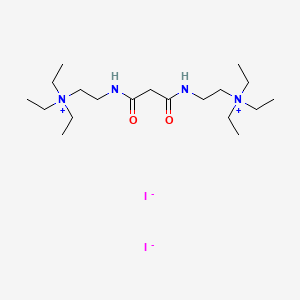
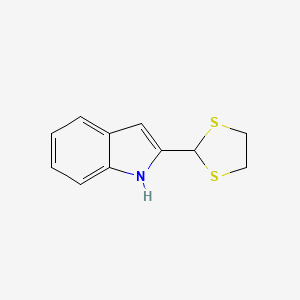
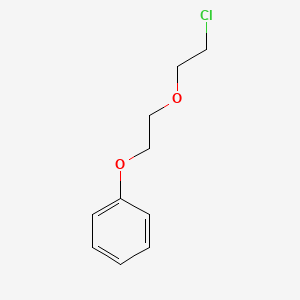
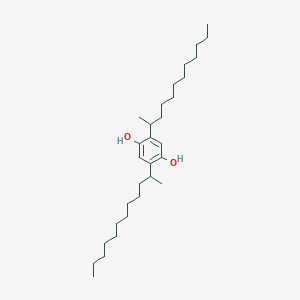
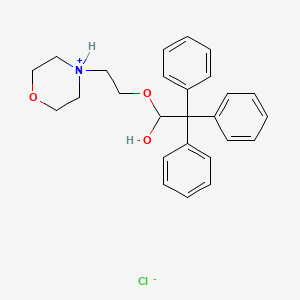
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
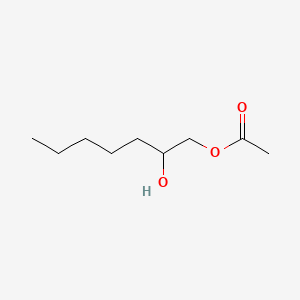
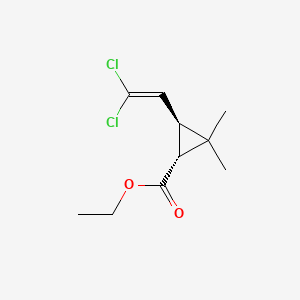
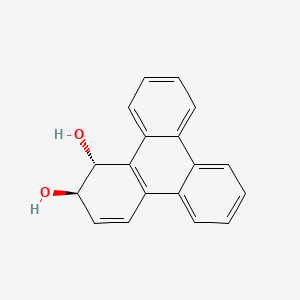
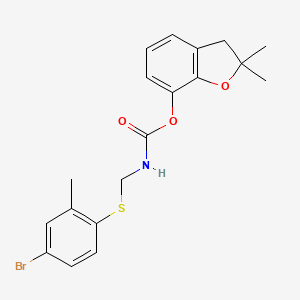
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)
![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
